molecular formula C11H12F3N3 B2809790 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile CAS No. 1006356-58-6

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile

Cat. No.: B2809790
CAS No.: 1006356-58-6
M. Wt: 243.233
InChI Key: USVNBIIDBLDFJY-UHFFFAOYSA-N
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Description

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile is a synthetic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are critical for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in batch or continuous flow reactors. Parameters such as solvent choice, reaction time, and purification techniques are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of various oxides.

  • Reduction: : Reduction reactions typically lead to the formation of simpler hydrocarbon derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the pyrazole ring or the cyclopropyl group.

Common Reagents and Conditions

  • Oxidizing agents: : Examples include hydrogen peroxide and potassium permanganate.

  • Reducing agents: : Common reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substituents: : Halogens, amines, and other nucleophiles are frequently used.

Major Products

Depending on the reaction type and conditions, the major products include oxides, reduced hydrocarbons, and substituted derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, helping to create more complex molecules for research and development.

Biology

In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways.

Medicine

Industry

Industrial applications might involve its use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-Cyclopropyl-3-methyl-1H-pyrazol-1-yl]-2-methylpropanenitrile

  • 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-ethylpropanenitrile

Uniqueness

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness can lead to specific interactions in biological systems, making it valuable for targeted research and applications.

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Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c1-7(5-15)6-17-9(8-2-3-8)4-10(16-17)11(12,13)14/h4,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVNBIIDBLDFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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